Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazanium group and a phosphate ester linked to a long-chain fatty acid derivative. Its molecular formula is C24H46NO9P, and it has a molecular weight of 523.604 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate typically involves the esterification of 3-hydroxy-2-(octadec-9-enoylamino)propyl alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include oleic acid, phosphoric acid, and appropriate catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diazanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Wirkmechanismus
The mechanism of action of Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, influencing membrane fluidity and signaling pathways. It may also act as a ligand for certain receptors, modulating their activity and downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but with different fatty acid chains.
1-oleoyl-sn-glycero-3-phosphoserine: Shares the glycerophospho backbone but differs in the attached fatty acid and functional groups
Uniqueness
Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate is unique due to its specific combination of a diazanium group and a long-chain fatty acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C21H48N3O6P |
---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate |
InChI |
InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3 |
InChI-Schlüssel |
HRVLKQJTMNEYEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.